1'-methyl-1H,1'H-3,4'-bipyrazole
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Overview
Description
1’-Methyl-1H,1’H-3,4’-bipyrazole is a heterocyclic compound characterized by the presence of two pyrazole rings connected via a carbon-carbon bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-methyl-1H,1’H-3,4’-bipyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or their equivalents, followed by cyclization to form the pyrazole rings . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of 1’-methyl-1H,1’H-3,4’-bipyrazole may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1’-Methyl-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products:
Scientific Research Applications
1’-Methyl-1H,1’H-3,4’-bipyrazole has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1’-methyl-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole rings .
Comparison with Similar Compounds
1H-pyrazole: A simpler analog with a single pyrazole ring.
3,5-dimethylpyrazole: Another derivative with different substitution patterns.
4,4’-dinitro-1H,1’H-3,3’-bipyrazole: A related compound with nitro groups enhancing its reactivity.
Uniqueness: 1’-Methyl-1H,1’H-3,4’-bipyrazole stands out due to its unique structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-(1H-pyrazol-5-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-5-6(4-9-11)7-2-3-8-10-7/h2-5H,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATHPLFBPBOGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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